molecular formula C11H9N3O B15356721 2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile

2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile

Cat. No.: B15356721
M. Wt: 199.21 g/mol
InChI Key: ILEQASBYSYYCAL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile is a quinazoline derivative with a molecular structure that includes a quinazoline core, a carbonyl group at the 4-position, and a cyano group at the 8-position. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylquinazolin-4(3H)-one with cyanating agents under specific conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions on the quinazoline ring can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are used for substitution reactions, with conditions varying based on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinazoline derivatives, reduced quinazoline derivatives, and various substituted quinazolines.

Scientific Research Applications

2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,3-Dimethyl-4-oxoquinazoline-8-carbonitrile is compared to other similar compounds, such as:

  • Quinazoline: A core structure without additional substituents.

  • 2,3-Dimethylquinazoline: Similar structure but lacking the oxo and cyano groups.

  • 4-Oxoquinazoline: Similar structure but without the methyl groups and cyano group.

Uniqueness: The presence of both the oxo and cyano groups in this compound distinguishes it from other quinazoline derivatives, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2,3-dimethyl-4-oxoquinazoline-8-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-7-13-10-8(6-12)4-3-5-9(10)11(15)14(7)2/h3-5H,1-2H3

InChI Key

ILEQASBYSYYCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N1C)C#N

Origin of Product

United States

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